Hydroxyl Radical Scavenging: IPA Outperforms Melatonin
In kinetic competition experiments using free radical-trapping agents, 3-indolepropionic acid (IPA) demonstrated a superior capacity to scavenge hydroxyl radicals compared to melatonin, the most potent endogenous scavenger in the human body [1][2]. IPA achieves this without the subsequent generation of reactive and pro-oxidant intermediate molecules, a property shared with melatonin but distinct from many other antioxidants .
| Evidence Dimension | Hydroxyl radical scavenging capacity |
|---|---|
| Target Compound Data | Exceeded that of melatonin (quantified as superior in kinetic competition assays) |
| Comparator Or Baseline | Melatonin |
| Quantified Difference | Superior capacity (exact fold difference not reported in available data) |
| Conditions | Kinetic competition experiments using free radical-trapping agents |
Why This Matters
For applications requiring potent, non-pro-oxidant radical scavenging, IPA provides a demonstrably stronger baseline than melatonin, potentially enabling lower dosing or enhanced efficacy in oxidative stress models.
- [1] Chyan, Y. J., Poeggeler, B., Omar, R. A., et al. (1999). Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid. Journal of Biological Chemistry, 274(31), 21937-21944. View Source
- [2] MiMeDB. (2022). Showing metabocard for Indole-3-propionate (MMDBc0049973). View Source
